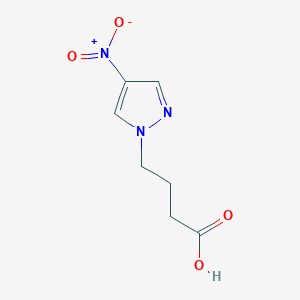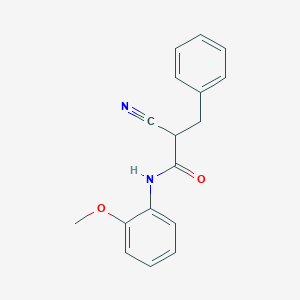![molecular formula C6H8N4O3 B2464916 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid CAS No. 1511209-14-5](/img/structure/B2464916.png)
2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid” is a compound that contains a triazole ring. Triazole is a heterocyclic compound that comprises three nitrogen atoms and two carbon atoms . Compounds containing a triazole ring are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .
Synthesis Analysis
The synthesis of triazole compounds has attracted much attention due to their broad biological activities . Various synthetic methods have been developed to produce a wide range of 1,2,4-triazole compounds . A novel, metal-free process for the challenging synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid has been reported, which features an efficient construction of the triazole ring under flow conditions .Molecular Structure Analysis
The molecular formula of “2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid” is C4H5N3O2 . The structure of this compound includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .Chemical Reactions Analysis
Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . They have been introduced as an antimicrobial agent and various medicines such as Fluconazole, Flupoxam, and Anastrozole which contain a 1,2,4-triazole group .Physical And Chemical Properties Analysis
The average mass of “2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid” is 127.101 Da, and its monoisotopic mass is 127.038177 Da .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Chemical Properties
- A study by Salionov, V. A. (2015) explored the synthesis and physical-chemical properties of derivatives of 1,2,4-triazole, including those similar to 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid. The compounds showed potential for applications in medicine due to their low toxicity and diverse biological activities (Salionov, 2015).
2. Development of Efficient Synthesis Methods
- Tortoioli et al. (2020) developed a novel, metal-free process for synthesizing triazole compounds, emphasizing efficiency and environmental sustainability. This method could be applicable to the synthesis of compounds like 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid (Tortoioli et al., 2020).
3. Potential Biological Activities
- Research by Hunashal et al. (2014) on similar triazole derivatives highlighted their significant anti-inflammatory and analgesic activities. Such properties might also be relevant for 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid derivatives (Hunashal et al., 2014).
4. Pharmacological Properties
- Maliszewska-Guz et al. (2005) studied the pharmacological properties of 1,2,4-triazole derivatives, including their effects on the central nervous system in mice. This suggests potential CNS-related applications for similar compounds (Maliszewska-Guz et al., 2005).
5. Antimicrobial Activities
- Sumangala et al. (2010) investigated the antimicrobial activities of 1,2,3-triazole derivatives, finding some compounds effective against bacteria and fungi. This indicates the potential of 2-[4-(Methylcarbamoyl)triazol-1-yl]acetic acid derivatives in antimicrobial applications (Sumangala et al., 2010).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-[4-(methylcarbamoyl)triazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c1-7-6(13)4-2-10(9-8-4)3-5(11)12/h2H,3H2,1H3,(H,7,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKRHEGOOBKJDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CN(N=N1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(methylcarbamoyl)-1H-1,2,3-triazol-1-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-methyl-N-[4-(oxiran-2-ylmethoxy)phenyl]carbamate](/img/structure/B2464835.png)



![2-(2-chlorophenyl)-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B2464843.png)
![N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-methoxybenzamide](/img/structure/B2464844.png)
![4-bromo-N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide](/img/structure/B2464845.png)
![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2464846.png)

![2-[5-(2-chlorophenyl)-1H-1,2,4-triazol-1-yl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2464848.png)
![4-[6-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidin-4-yl]morpholine](/img/structure/B2464852.png)

![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2464854.png)
